molecular formula C10H11FO3 B2725820 2-[(4-fluorophenyl)methoxy]propanoic acid CAS No. 220000-23-7

2-[(4-fluorophenyl)methoxy]propanoic acid

Cat. No.: B2725820
CAS No.: 220000-23-7
M. Wt: 198.193
InChI Key: QREUQTVFOZOMOW-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methoxy]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid backbone with a 4-fluorophenyl group attached via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(4-fluorophenyl)methoxy]- typically involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the methoxy group. This is followed by a carboxylation reaction to form the propanoic acid moiety. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(4-fluorophenyl)methoxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-[(4-chlorophenyl)methoxy]-
  • Propanoic acid, 2-[(4-bromophenyl)methoxy]-
  • Propanoic acid, 2-[(4-methylphenyl)methoxy]-

Uniqueness

2-[(4-fluorophenyl)methoxy]propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREUQTVFOZOMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask equipped with stir bar was added 2-(4-fluoro-benzyloxy)-propionic acid ethyl ester (0.380 g, 1.68 mmol), dioxane (6 mL) and 1N aqueous sodium hydroxide (1.76 mL, 1.76 mmol). The resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo. The isolated residue was treated with 2N aqueous hydrochloric acid (10 mL) then extracted with dichloromethane (4×20 mL). The combined organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to isolate desired product as clear oil (328 mg, 99%). Isolated material was used as such in the next step. 1 NMR (300 MHz, CDCl3): δ 11.5 (br, 1H), 7.35 (m, 2H), 7.03 (m, 2H), 4.65 (d, 1H), 4.48 (d, 1H), 4.10 (q, 1H), 1.50 (d, 3H)
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
99%

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